N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide
Beschreibung
N-[2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide is a synthetic compound featuring a pyrazole core substituted with chlorine and methyl groups at the 4, 3, and 5 positions, respectively. The pyrazole moiety is linked via an ethyl chain to a 3-nitrobenzamide group. This structure combines electron-withdrawing (Cl, NO₂) and hydrophobic (methyl) substituents, which may influence its physicochemical properties and biological interactions.
Eigenschaften
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-9-13(15)10(2)18(17-9)7-6-16-14(20)11-4-3-5-12(8-11)19(21)22/h3-5,8H,6-7H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATRLQIPRDGHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine with a β-diketone, followed by chlorination and methylation to introduce the chlorine and methyl substituents.
Ethyl Linker Attachment: The ethyl linker is introduced through an alkylation reaction, where the pyrazole derivative is reacted with an ethyl halide under basic conditions.
Nitrobenzamide Formation: The final step involves the coupling of the ethyl-substituted pyrazole with 3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Aminobenzamide: Formed by the reduction of the nitro group.
Substituted Pyrazoles: Formed by nucleophilic substitution of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in pyrazole substituents, linker groups, and benzamide modifications. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Pyrazole Substitution Patterns: The 4-chloro-3,5-dimethylpyrazole group in the target compound is shared with auxin agonists like compound 602 and NLO-active molecules .
Linker Modifications :
- Ethyl linkers (as in the target compound) may balance flexibility and rigidity better than shorter (e.g., direct bonding) or longer (e.g., propyl) linkers. For example, the ethyl chain in the target compound likely reduces conformational strain compared to the cyclohexyl linker in 4-chloro-N-(4-hydroxycyclohexyl)-3-nitrobenzamide .
Benzamide Substituent Effects :
- The 3-nitro group on the benzamide moiety is a strong electron-withdrawing group, which may enhance electrophilic reactivity and dipole moments compared to chloro or ethoxy substituents (e.g., in 2-chloro-N-[2-(3,5-diMe-pyrazol-1-yl)propyl]benzamide) . This could influence binding interactions in biological systems or material applications.
Biological and Material Applications: Pyrazole derivatives with nitrobenzamide groups (e.g., the target compound) are underrepresented in auxin-related studies compared to phenoxyacetic acid analogs like compound 602 .
Research Findings and Data Gaps
- Computational Predictions: DFT studies on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone highlight excellent agreement between experimental and theoretical data, suggesting that similar methods could predict the target compound’s electronic properties .
- Synthetic Feasibility : The ethyl-linked nitrobenzamide group is synthetically accessible via amide coupling, as demonstrated in related compounds like N-{3-[3,5-dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide .
- Data Limitations: No direct pharmacological or material data exist for the target compound in the provided evidence. Further experimental studies are needed to validate inferred properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
